An In-Depth Technical Guide to Stearamidoethyl Diethylamine Phosphate: Properties, Synthesis, and Potential in Advanced Drug Delivery
An In-Depth Technical Guide to Stearamidoethyl Diethylamine Phosphate: Properties, Synthesis, and Potential in Advanced Drug Delivery
This guide provides a comprehensive technical overview of Stearamidoethyl Diethylamine Phosphate, a cationic surfactant with significant potential for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and, most importantly, its prospective applications in modern drug delivery systems, drawing parallels with functionally similar molecules that have established roles in pharmaceuticals.
Executive Summary
Stearamidoethyl Diethylamine Phosphate is a cationic amphiphile that combines a long, lipophilic stearic acid tail with a hydrophilic, protonatable diethylamine head group, rendered as a phosphate salt. This molecular architecture imparts surface-active properties, making it an effective emulsifier and conditioning agent, primarily utilized in the cosmetics and personal care industries.[1][2] However, the structural and functional analogy to other cationic lipids and amidoamines used in advanced drug delivery, particularly for nucleic acid-based therapeutics, suggests a compelling case for its exploration in pharmaceutical formulations. This document serves to bridge that gap by providing a detailed scientific foundation for its potential use in drug delivery applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Stearamidoethyl Diethylamine Phosphate is fundamental to its application in formulation science.
Chemical Structure and Molecular Weight
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IUPAC Name: N-[2-(diethylamino)ethyl]octadecanamide phosphate[3]
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Synonyms: Diethylaminoethyl stearamide phosphate, Stearamidoethyl diethylamine phosphate[4][5]
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CAS Number: 68133-34-6[4]
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Molecular Formula: C₂₄H₅₃N₂O₅P[4]
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Molecular Weight: 480.66 g/mol [4]
The molecule consists of a stearamide moiety, which provides a long (C18) hydrophobic alkyl chain, and a tertiary amine headgroup (diethylaminoethyl). The tertiary amine is protonated and forms an ionic bond with a phosphate anion.
Diagram 1: Chemical Structure of Stearamidoethyl Diethylamine Phosphate
Caption: Structure of Stearamidoethyl Diethylamine Phosphate.
Physicochemical Data
The following table summarizes key physicochemical parameters. It is important to note that some data are predicted or derived from the base molecule, Stearamidoethyl Diethylamine (CAS: 16889-14-8), due to a lack of published experimental data for the phosphate salt.
| Property | Value | Source / Comment |
| Physical State | Solid | [4] |
| Appearance | White to light yellow crystalline powder | [6] |
| Molecular Weight | 480.66 g/mol | [4] |
| Solubility | Slightly soluble in water | [4] |
| pKa (Amine) | 16.04 ± 0.46 | [7] (Predicted for the base) |
| logP (o/w) | 8.295 | [7] (Estimated for the base) |
| Melting Point | 52-58 °C | [6] (For the base) |
| Boiling Point | 506.5 ± 33.0 °C | [8] (For the base) |
The high logP value indicates strong lipophilicity, driven by the stearyl chain, while the protonatable tertiary amine provides a pH-dependent cationic character, a critical feature for interacting with anionic molecules like nucleic acids.
Synthesis and Characterization
Synthesis Pathway
Stearamidoethyl Diethylamine Phosphate is typically synthesized in a two-step process.
Step 1: Amidation The first step is the condensation reaction between stearic acid and N,N-diethylethylenediamine. This is a standard amidation reaction, often carried out at elevated temperatures with the removal of water to drive the reaction to completion.
Step 2: Salt Formation The resulting amidoamine base is then neutralized with phosphoric acid in an appropriate solvent to form the final phosphate salt.
Diagram 2: Synthesis Workflow
Caption: General synthesis pathway for the target compound.
Experimental Protocol: Conceptual Outline
A detailed, validated protocol is proprietary to manufacturers. However, a general laboratory-scale synthesis can be outlined as follows:
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Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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Amidation:
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Charge the flask with equimolar amounts of stearic acid and N,N-diethylethylenediamine.
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Add a solvent such as toluene to facilitate azeotropic removal of water.
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Heat the mixture to reflux until the theoretical amount of water is collected.
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Monitor reaction completion by TLC or GC.
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Purification of Intermediate:
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Remove the solvent under reduced pressure.
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The crude amidoamine base may be purified by recrystallization or column chromatography.
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Salt Formation:
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Dissolve the purified amidoamine base in a suitable solvent (e.g., isopropanol).
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Slowly add an equimolar amount of phosphoric acid (e.g., 85% aqueous solution) with stirring.
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The phosphate salt will precipitate out of the solution.
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Final Purification and Drying:
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Collect the precipitate by filtration.
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Wash the product with a cold solvent to remove any unreacted starting materials.
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Dry the final product under vacuum.
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Characterization Techniques
To confirm the identity and purity of the synthesized Stearamidoethyl Diethylamine Phosphate, a suite of analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the presence of the stearyl chain protons (a broad multiplet in the alkyl region), the methylene protons adjacent to the amide and amine groups, and the ethyl group protons on the nitrogen. The chemical shifts of protons near the nitrogen would be affected by protonation.[9]
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¹³C NMR: Provides a carbon count and confirms the presence of the carbonyl carbon of the amide, as well as the distinct carbons of the alkyl chain and the diethylaminoethyl moiety.
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³¹P NMR: A single peak would confirm the presence of the phosphate counter-ion and its chemical environment.[10]
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Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying functional groups. Key expected peaks would include N-H stretching and bending for the secondary amide, C=O stretching of the amide, and broad O-H and P-O stretches from the phosphate group.[11][12]
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Mass Spectrometry (MS): Used to confirm the molecular weight of the parent amidoamine cation.
Application in Drug Delivery: A Forward-Looking Perspective
While Stearamidoethyl Diethylamine Phosphate is predominantly used in cosmetics, its molecular structure makes it a prime candidate for applications in pharmaceutical drug delivery, particularly as a cationic lipid for formulating lipid nanoparticles (LNPs).
Mechanism of Action as a Cationic Amphiphile
Like other cationic lipids, Stearamidoethyl Diethylamine Phosphate possesses two key features that are crucial for drug delivery:
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A Lipophilic Tail: The C18 stearyl chain allows for insertion into lipid bilayers and the formation of the hydrophobic core of nanoparticles.
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A Cationic Headgroup: The protonated diethylamine headgroup can electrostatically interact with negatively charged therapeutic payloads, such as the phosphate backbone of mRNA, siRNA, or pDNA.[13]
This dual character enables it to self-assemble in aqueous environments to form structures like micelles or liposomes, and to complex with nucleic acids to form "nanoplexes."
Diagram 3: Conceptual Model of Nanoplex Formation
Caption: Electrostatic complexation of nucleic acids with cationic lipids.
Potential in Nucleic Acid Delivery
The delivery of genetic material like mRNA and siRNA is a major focus of modern drug development. Cationic lipids are essential components of the lipid nanoparticle (LNP) systems used in approved mRNA vaccines.[14] These lipids serve several critical functions:
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Encapsulation: They condense the long, negatively charged nucleic acid strands into compact, nuclease-resistant nanoparticles.
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Cellular Uptake: The overall positive charge of the LNP can facilitate interaction with the negatively charged cell membrane, promoting endocytosis.
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Endosomal Escape: Once inside the cell's endosome, the protonatable amine groups can act as a "proton sponge." This leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome, which releases the nucleic acid payload into the cytoplasm where it can be translated (mRNA) or engage with the RNAi machinery (siRNA).[15]
Given its amidoamine structure, Stearamidoethyl Diethylamine Phosphate is functionally analogous to other poly(amidoamine)s and cationic lipids that have been successfully used for gene delivery.[13][14][15]
Formulation as an Emulsifier
In more traditional pharmaceutical formulations, such as creams, lotions, and ointments for topical delivery, Stearamidoethyl Diethylamine Phosphate can act as a primary emulsifier. Its amphiphilic nature allows it to position itself at the oil-water interface, reducing interfacial tension and stabilizing the emulsion. The positive charge can also impart a desirable substantive effect on the skin.
Safety and Toxicology
The safety profile of any excipient is paramount for its use in pharmaceuticals.
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Dermal Irritation and Sensitization: As a cationic surfactant, Stearamidoethyl Diethylamine Phosphate has the potential to cause skin and eye irritation.[4] There are also reports of allergic contact dermatitis in cosmetic applications.[1][2] A comprehensive safety assessment for pharmaceutical use would require further studies.
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General Toxicology: Data on related amidoamines suggest that while the undiluted substance can be a skin and eye irritant, it is unlikely to cause allergic skin reactions when properly formulated.[16][17] In consumer products, the diluted concentrations are considered safe.[16] For any internal or parenteral application, extensive toxicological studies, including cytotoxicity and in vivo toxicity, would be necessary.
Conclusion and Future Directions
Stearamidoethyl Diethylamine Phosphate is a well-characterized cationic surfactant with a long history of use in the cosmetics industry. Its chemical structure, featuring a lipophilic tail and a protonatable amine headgroup, makes it a highly attractive candidate for investigation in pharmaceutical sciences, especially in the burgeoning field of nucleic acid delivery.
Future research should focus on:
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Detailed Physicochemical Characterization: Experimental determination of the pKa and Critical Micelle Concentration (CMC) is needed for rational formulation design.
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Formulation Development: Studies exploring its ability to form stable LNPs for the encapsulation of mRNA or siRNA.
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In Vitro and In Vivo Evaluation: Assessing the transfection efficiency and safety profile of these novel formulations in relevant cell and animal models.
By leveraging the existing knowledge base for this compound and drawing parallels from the successful application of similar cationic lipids, researchers can potentially unlock a new, effective, and versatile excipient for the next generation of advanced therapeutics.
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